molecular formula C23H25N3O B2874348 N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide CAS No. 2034610-64-3

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide

Cat. No.: B2874348
CAS No.: 2034610-64-3
M. Wt: 359.473
InChI Key: JMMFTXLXYPTKSP-UHFFFAOYSA-N
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Description

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a tetrahydroimidazo[1,2-a]pyridine moiety, and a butanamide group.

Preparation Methods

The synthesis of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for further research and development .

Chemical Reactions Analysis

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties .

Scientific Research Applications

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide has shown promise in several scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer activities. The compound has demonstrated efficacy against various cancer cell lines, including lung carcinoma, glioma, breast carcinoma, and melanoma .

In addition to its anticancer properties, this compound is also being explored for its potential use in other therapeutic areas, such as anti-inflammatory and antimicrobial agents. Its unique structure allows for interactions with multiple molecular targets, making it a versatile candidate for drug development .

Biological Activity

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H21_{21}N3_{3}
  • SMILES Notation : Cc1ccccc1C(=O)N(c2cc3ncnc4c3cc(c(c4n2)C)C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties. The imidazopyridine moiety is known for its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

  • Anti-inflammatory Effects :
    • The compound has shown potential in inhibiting neutrophil chemotaxis, which is crucial in inflammatory responses. In vitro studies indicated that it could block the action of chemoattractants such as fMLP and IL-8 at nanomolar concentrations.
  • Anticancer Properties :
    • Research indicates that this compound may inhibit cancer cell proliferation. It has been tested against various cancer cell lines with promising results.

Case Study 1: Neutrophil Chemotaxis Inhibition

In a study evaluating the anti-inflammatory potential of related compounds, it was found that certain derivatives exhibited significant inhibition of neutrophil migration induced by fMLP and IL-8. This suggests that the imidazopyridine scaffold can be optimized for better anti-inflammatory effects.

Case Study 2: Anticancer Activity

A derivative of the compound was tested against SW480 and HCT116 colon cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating effective growth inhibition. The mechanism was linked to the modulation of β-catenin signaling pathways.

Data Tables

Biological Activity Target IC50 (µM) Effect
Neutrophil ChemotaxisfMLP/IL-8< 0.01Significant inhibition
Cancer Cell ProliferationSW480/HCT1160.12 - 2Growth inhibition

Properties

IUPAC Name

2-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-2-18(17-10-4-3-5-11-17)23(27)25-20-13-7-6-12-19(20)21-16-26-15-9-8-14-22(26)24-21/h3-7,10-13,16,18H,2,8-9,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMFTXLXYPTKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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